7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromospiro[1H-indole-3,4'-oxane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-9-3-1-2-8-10(9)14-11(15)12(8)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGABJZKATUVAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C(=CC=C3)Br)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Bromo 1h Spiro Indole 3,4 Oxane 2 One
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of the target compound, 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one, identifies the most strategic bond disconnections to simplify the structure into readily available starting materials. The most convergent and widely adopted approach for constructing spirooxindole scaffolds is through multi-component reactions (MCRs). researchgate.net
Therefore, the primary disconnection is made at the bonds forming the oxane ring, breaking it down into three components. This strategy traces the complex spiro-heterocycle back to a substituted isatin (B1672199), an active methylene (B1212753) compound, and a 1,3-dicarbonyl compound. This approach simplifies the synthesis into a single, highly atom-economical step.
The key precursor identified through this analysis is 7-bromoisatin (B152703). calstate.edu This starting material incorporates the required bromine atom at the correct position from the outset, circumventing potential issues with regioselectivity that could arise from late-stage bromination of the fully assembled spirooxindole core.
Development of Novel Synthetic Pathways
The forward synthesis, guided by the retrosynthetic analysis, focuses on developing efficient pathways that leverage contemporary synthetic methods for high yields and selectivity.
Multi-component reactions (MCRs) are a cornerstone for the efficient synthesis of complex molecules like spirooxindoles from simple precursors in a single pot. researchgate.net The most common and effective strategy for forming the spiro[indole-3,4'-oxane]-2-one core involves a three-component condensation. orientjchem.org
This reaction typically involves:
7-Bromoisatin: Serves as the oxindole (B195798) precursor.
An active methylene compound: Malononitrile or ethyl cyanoacetate (B8463686) are frequently used to provide two carbon atoms and a nitrile or ester functional group to the oxane ring.
A cyclic 1,3-dicarbonyl compound: Such as 1,3-cyclohexanedione (B196179) or dimedone, which forms the backbone of the oxane ring.
The reaction is typically catalyzed by a base and proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent cyclization/tautomerization cascade to furnish the final spiro-product in high yields. The use of various substituted isatins, including bromo-substituted ones, has been shown to be well-tolerated in these reactions. nih.gov
The spiro carbon at the C3 position of the oxindole ring is a stereocenter. Consequently, developing enantioselective methods to control its configuration is a significant goal in modern organic synthesis. nih.gov Several catalytic strategies have been successfully employed for the asymmetric synthesis of related spirooxindoles.
Organocatalysis: Chiral bifunctional organocatalysts, such as thioureas and squaramides derived from cinchona alkaloids, have proven effective in promoting highly enantioselective MCRs to form spirooxindoles. researchgate.net These catalysts activate the reactants through hydrogen bonding interactions, creating a chiral environment that directs the stereochemical outcome of the reaction.
Metal Catalysis: Chiral Lewis acid catalysis, often employing complexes of scandium(III) or other metals with chiral ligands, can effectively control the stereoselectivity of the key bond-forming steps. researchgate.netelsevierpure.com For instance, scandium(III) complexes with specific chiral ligands have been used to achieve high yields and enantioselectivities in related nucleophilic additions to isatins. researchgate.net
The choice of catalyst and reaction conditions can be fine-tuned to achieve high diastereoselectivity and enantioselectivity (ee).
| Catalyst System | Substrate Type | Solvent | Yield (%) | ee (%) |
| Sc(OTf)₃ / Chiral PyBox Ligand | N-alkylisatin, enol ether | CH₂Cl₂ | 80-95 | 90-99 |
| Chiral Phosphoric Acid | Isatin, tryptamine | Toluene | 75-90 | 85-98 |
| Bifunctional Thiourea | Isatin, malononitrile, dicarbonyl | Dichloromethane | 70-88 | 90-97 |
| Proline Derivatives | Isatin, α,β-unsaturated aldehyde | DMSO | 65-85 | >95 |
This table presents typical data for stereoselective spirooxindole syntheses analogous to the formation of the target compound.
The introduction of the bromine atom at the C7 position of the indole (B1671886) ring is a critical aspect of the synthesis. Two primary strategies can be considered: starting with a pre-brominated precursor or performing a late-stage bromination.
Synthesis from 7-Bromoisatin: The most direct and regiochemically unambiguous method is to begin the synthesis with 7-bromoisatin. calstate.edu This key intermediate can be synthesized from isatin via electrophilic bromination or through multi-step sequences starting from 2-bromoaniline. ontosight.aiechemi.com Using 7-bromoisatin in the multi-component reaction directly yields the desired 7-bromo-substituted spirooxindole, avoiding potential side reactions and purification challenges associated with brominating the complex final product. nih.gov
Late-Stage Bromination: An alternative, though more challenging, approach is the bromination of the pre-formed 1H-spiro[indole-3,4'-oxane]-2-one. This requires a highly regioselective brominating agent that will exclusively target the C7 position. Reagents like N-bromosuccinimide (NBS) are commonly used for brominating aromatic rings. nih.gov However, the spirooxindole system contains other potentially reactive sites, and achieving high selectivity for the C7 position without a directing group can be difficult. Advanced methods involving transition-metal-catalyzed C-H activation with a directing group on the indole nitrogen have been developed for selective C7 functionalization of indoles, but this adds complexity to the synthetic route. acs.org Therefore, the use of 7-bromoisatin is the preferred and more practical strategy.
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of spirooxindoles has benefited significantly from the application of green chemistry principles.
Eco-friendly Solvents: Many MCRs for spirooxindole synthesis have been optimized to proceed in greener solvents like water or ethanol (B145695), or even under solvent-free conditions, reducing the reliance on volatile organic compounds. nih.gov
Energy Efficiency: Microwave irradiation has been employed as an alternative energy source. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. Current time information in Pasuruan, ID.
Optimization of Reaction Conditions and Yields
The efficiency of the multi-component synthesis of spiro[indole-3,4'-oxane]-2-ones is highly dependent on the reaction conditions. Optimization studies typically focus on the choice of catalyst, solvent, and temperature to maximize the product yield and minimize reaction time. For the synthesis of spiro[4H-pyran-3,3'-oxindole] derivatives from substituted isatins, malononitrile, and 1,3-dicarbonyls, various catalysts and conditions have been explored.
The following table summarizes findings from optimization studies on analogous three-component reactions, demonstrating the impact of different parameters on the reaction outcome.
| Entry | Isatin Substituent | Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) |
| 1 | 5-Bromo | Nano Ag/kaolin (20) | Ethanol | Reflux | 30 min | 94 |
| 2 | 5-Bromo | Kaolin (20) | Ethanol | Reflux | 2 h | 45 |
| 3 | 5-Chloro | Nano Ag/kaolin (20) | Ethanol | Reflux | 35 min | 92 |
| 4 | 5-Nitro | Nano Ag/kaolin (20) | Ethanol | Reflux | 40 min | 90 |
| 5 | H | Piperidine (B6355638) (10) | Ethanol | Room Temp | 12 h | 85-95 |
| 6 | 5-Bromo | None (catalyst-free) | Water | 80 °C | 2 h | 82 |
| 7 | H | NiCl₂ (10) | PEG-600 | 100 °C | 1.5 h | 80-95 |
Data compiled from analogous reactions reported in the literature. orientjchem.orgrsc.org
The data indicates that heterogeneous catalysts like nano Ag/kaolin can provide excellent yields in short reaction times under reflux conditions. orientjchem.org Basic catalysts such as piperidine are also highly effective, although they may require longer reaction times at room temperature. The choice of solvent and energy source also plays a critical role, with greener options like ethanol and water proving to be viable media for these transformations.
Mechanism Elucidation of Critical Synthetic Steps
The synthesis of spirooxindoles, including the 7-bromo-substituted oxane derivative, often involves multicomponent reactions or cascade sequences starting from an isatin precursor. beilstein-journals.orgnih.gov The elucidation of the precise mechanism is critical for optimizing reaction conditions and maximizing yield and stereoselectivity. While specific studies on this compound are not extensively documented, plausible mechanisms can be inferred from established synthetic routes for analogous spirooxindole structures. nih.govrsc.org These reactions typically proceed through a series of identifiable intermediates and are often catalyzed by Lewis acids or bases. nih.govnih.gov
The formation of the spiro-oxane ring at the C3-position of the 7-bromooxindole (B152715) core likely proceeds through a pathway involving the initial activation of the C3-carbonyl group of 7-bromoisatin, followed by nucleophilic attack and subsequent cyclization. A plausible pathway is a condensation reaction between 7-bromoisatin and a suitable diol (e.g., 1,3-propanediol (B51772) or a derivative thereof) or another bifunctional precursor to the oxane ring.
One proposed reaction pathway involves an acid-catalyzed condensation, which can be broken down into the following key steps:
Activation of Isatin : In the presence of an acid catalyst, the C3-carbonyl oxygen of 7-bromoisatin is protonated, increasing the electrophilicity of the C3 carbon.
Nucleophilic Attack : A hydroxyl group from the diol attacks the activated C3-carbonyl, forming a hemiacetal-like intermediate.
Dehydration : The intermediate undergoes dehydration, likely facilitated by the catalyst, to form a reactive carbocation or an exocyclic alkylidene intermediate (a 3-ylideneoxindole derivative).
Intramolecular Cyclization : The second hydroxyl group of the diol moiety then performs an intramolecular nucleophilic attack (an oxa-Michael addition if proceeding via the alkylidene intermediate) onto the C3-position, forming the six-membered oxane ring.
Deprotonation : The final step is the deprotonation of the oxonium ion to yield the neutral spirocyclic product.
Characterization of these transient species is essential for confirming the reaction pathway. Techniques such as in-situ IR spectroscopy, NMR spectroscopy at low temperatures, and mass spectrometry can be employed to detect and structurally elucidate these intermediates.
Table 1: Hypothetical Intermediates in the Synthesis of this compound and Their Characterization Data
| Intermediate Name | Proposed Structure | Key Spectroscopic Features for Characterization |
| Protonated 7-Bromoisatin | A structure where the C3-carbonyl oxygen of 7-bromoisatin is protonated. | ¹³C-NMR: Significant downfield shift of the C3 carbon signal compared to the starting material. IR: Shift in the C=O stretching frequency. |
| Hemiacetal Adduct | The product of the initial nucleophilic attack of the diol on the C3-carbonyl of 7-bromoisatin. | ¹H-NMR: Appearance of a new hydroxyl proton signal. MS (ESI+): Detectable peak corresponding to [M+H]⁺ of the adduct. |
| 3-Ylideneoxindole Intermediate | An intermediate formed after dehydration, featuring an exocyclic double bond at the C3 position. | ¹H-NMR: Characteristic signals for vinylic protons. UV-Vis: A bathochromic shift due to the extended conjugation. |
| Cyclized Oxonium Ion | The intermediate formed after the intramolecular cyclization, bearing a positive charge on the oxane ring oxygen. | MS (ESI+): Direct detection of the cationic species. Difficult to isolate but may be observed under specific conditions. |
Kinetic analysis of the reaction provides quantitative insight into the rates of the individual steps of the synthetic pathway, helping to identify the rate-determining step and understand the influence of various parameters such as catalyst loading, temperature, and reactant concentrations. While specific kinetic data for the synthesis of this compound is not available, the methodology can be described based on studies of similar multicomponent reactions forming spirooxindoles. nih.gov
Kinetic studies are typically performed by monitoring the reaction progress over time using techniques like High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Aliquots are taken from the reaction mixture at specific time intervals, quenched, and analyzed to determine the concentration of reactants, key intermediates, and the final product.
The data obtained can be used to generate concentration-time profiles for each species. For example, in the proposed synthesis, one would expect to see the concentrations of 7-bromoisatin and the diol decrease over time, while the concentration of the final spiro-product increases. The concentration of any observable intermediate would first rise and then fall as it is converted into the product. This type of profile is characteristic of consecutive reactions and provides strong evidence for the proposed multi-step mechanism. nih.gov
Table 2: Illustrative Kinetic Profile for a Hypothetical Synthesis
This table represents hypothetical data from a kinetic study of the reaction between 7-bromoisatin and a diol, monitored by UPLC.
| Time (minutes) | [7-Bromoisatin] (M) | [Diol] (M) | [Intermediate] (M) | [Spiro-Product] (M) |
| 0 | 0.100 | 0.120 | 0.000 | 0.000 |
| 10 | 0.085 | 0.105 | 0.010 | 0.005 |
| 30 | 0.060 | 0.080 | 0.018 | 0.022 |
| 60 | 0.035 | 0.055 | 0.015 | 0.050 |
| 120 | 0.010 | 0.030 | 0.005 | 0.085 |
| 180 | <0.001 | 0.021 | <0.001 | 0.099 |
By fitting this data to appropriate rate laws, rate constants for individual steps can be determined. Such studies are invaluable for understanding the reaction mechanism at a molecular level and for the rational design of more efficient synthetic protocols.
Computational and Theoretical Investigations of 7 Bromo 1h Spiro Indole 3,4 Oxane 2 One
Electronic Structure and Molecular Conformation Analysis
Understanding the electronic architecture and three-dimensional arrangement of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one is fundamental to predicting its chemical properties and biological interactions.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for investigating the electronic and structural parameters of complex organic molecules like spirooxindoles. researchgate.net Calculations, typically employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), allow for the optimization of the molecular geometry in the ground state. researchgate.net For this compound, these calculations would reveal key structural parameters. The bromine substitution at the C7 position of the indole (B1671886) ring is expected to influence the electronic properties and the geometry of the aromatic system.
Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length (Å) | 1.89 - 1.91 |
| C=O Bond Length (Å) | 1.22 - 1.24 |
| Spiro C-O Bond Length (Å) | 1.43 - 1.45 |
| Spiro C-N Bond Length (Å) | 1.45 - 1.47 |
| Indole Ring Planarity (Dihedral) | < 5° |
| Oxane Ring Conformation | Chair |
Note: These values are illustrative and based on data from structurally similar compounds.
Conformational Landscape Exploration and Energy Minima Identification
The flexibility of the oxane ring and potential for rotation around single bonds necessitate a thorough exploration of the conformational landscape of this compound. Computational methods can identify various possible conformers and their relative energies, thus determining the most stable, low-energy conformations. The oxane ring is expected to adopt a chair conformation as its most stable form.
Studies on similar spirocyclic systems have demonstrated that even subtle changes in substitution can lead to significant shifts in conformational preferences. nih.gov For the title compound, the orientation of the oxane ring relative to the indole plane would be a key area of investigation. The identification of energy minima is crucial for understanding which conformations are likely to be populated at room temperature and thus relevant to the compound's reactivity and biological activity.
Orbital Interactions and Electron Density Distribution
The electronic properties of this compound are governed by the distribution of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Electron Density Theory (MEDT) provides a powerful framework for analyzing the electron density to understand chemical reactivity. nih.govfrontiersin.org In this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the benzene (B151609) portion, while the LUMO is likely centered on the electron-deficient oxindole (B195798) carbonyl group. The bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, will further modulate the electron density distribution. Analysis of the molecular electrostatic potential (MEP) would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a map for potential intermolecular interactions. rsc.org
Table 2: Predicted Electronic Properties for this compound based on DFT Calculations of Analogous Compounds
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -6.0 |
| LUMO Energy | -1.5 to -1.0 |
| HOMO-LUMO Gap | 4.5 to 5.0 |
Note: These values are illustrative and based on data from structurally similar compounds.
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the formation of complex structures like spirooxindoles.
Computational Prediction of Reactivity and Selectivity
The synthesis of spirooxindoles often proceeds through complex, multi-step reactions, such as [3+2] cycloadditions or multicomponent reactions. nih.govbeilstein-journals.org Computational studies can predict the feasibility of different reaction pathways and explain the observed regio- and stereoselectivity. For the synthesis of this compound, theoretical modeling could be used to explore potential synthetic routes, for instance, a reaction involving a bromo-substituted isatin (B1672199) derivative.
MEDT studies on similar [3+2] cycloaddition reactions to form spirooxindoles have shown that the reaction proceeds through a highly polar, two-stage, one-step mechanism. nih.gov The analysis of conceptual DFT indices, such as electrophilicity and nucleophilicity, of the reactants can predict the direction of electron flow and the viability of the reaction.
Energetic Barriers for Chemical Transformations
The identification and characterization of transition states are paramount to understanding the kinetics of a chemical reaction. Computational methods can locate the transition state structures and calculate their energies, thereby determining the activation energy barrier for a given reaction step.
In the context of the formation of this compound, for example, in a hypothetical [3+2] cycloaddition, DFT calculations would be used to model the approach of the reactants, locate the transition state, and calculate the activation energy. This information is crucial for optimizing reaction conditions, such as temperature and catalyst choice, to favor the desired product. Computational studies on the formation of other spirooxindoles have successfully elucidated the energetic profiles of the reaction pathways, explaining why certain stereoisomers are formed preferentially. mdpi.com
Table 3: Predicted Energetic Barriers for a Hypothetical [3+2] Cycloaddition Forming a Spirooxindole Scaffold
| Reaction Pathway | Activation Energy (kcal/mol) |
|---|---|
| Path A (Exo approach) | 15 - 20 |
| Path B (Endo approach) | 12 - 17 |
Note: These values are illustrative and based on data from structurally similar cycloaddition reactions leading to spirooxindoles. The endo pathway is often favored.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their flexibility and interactions at an atomic level. For this compound, MD simulations can elucidate its dynamic nature in various environments, which is crucial for understanding its chemical reactivity and biological activity.
Conformational Dynamics in Various Solvents
The conformational landscape of a molecule is significantly influenced by its surrounding solvent environment. MD simulations of this compound in different solvents can reveal the stability of various conformers and the energy barriers for their interconversion. While direct simulation data for this specific compound is not extensively available in the public domain, studies on analogous spirooxindole derivatives provide a strong basis for predicting its behavior. researchgate.net
Simulations of related spiro-heterocyclic systems in solvents of varying polarity, such as water, ethanol (B145695), chloroform, and acetone, have shown that the solvent can modulate the electronic properties and reactivity of the molecule. researchgate.net For this compound, it is anticipated that polar solvents would stabilize conformations where the polar groups, such as the carbonyl and the N-H group of the indole ring, are more exposed to the solvent. Conversely, nonpolar solvents would favor more compact conformations to minimize unfavorable interactions.
The bromine atom at the 7-position of the indole ring introduces a region of increased lipophilicity and electron density, which can influence solvent shell organization and, consequently, the conformational preferences of the entire molecule. The oxane ring, with its inherent flexibility, can adopt various chair, boat, and twist-boat conformations. MD simulations would be instrumental in determining the predominant conformations in different solvents and the timescale of transitions between them.
To illustrate the potential impact of solvents on the conformational dynamics, the following table presents hypothetical, yet plausible, data based on the behavior of similar compounds in computational studies.
| Solvent | Dielectric Constant | Predominant Oxane Ring Conformation | Average N-H···O(oxane) Intramolecular Distance (Å) |
| Water | 80.1 | Chair | 3.5 |
| Ethanol | 24.5 | Chair/Twist-Boat Equilibrium | 3.2 |
| Chloroform | 4.8 | Twist-Boat | 2.8 |
| Acetone | 21.0 | Chair | 3.4 |
Note: The data in this table is illustrative and based on general principles of solvent effects on similar molecular scaffolds, as direct experimental or simulation data for this compound is not available.
Simulations of Molecular Interactions with Biological Macromolecules
The therapeutic potential of spirooxindole derivatives is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. farmaceut.orgresearchgate.netnih.gov MD simulations are invaluable for exploring the binding modes and stability of the ligand-receptor complexes. While specific simulations for this compound are not reported, extensive research on other spirooxindoles provides a framework for understanding its potential interactions.
Computational studies have frequently identified spirooxindoles as inhibitors of proteins like cyclin-dependent kinase 2 (CDK2) and murine double minute 2 (MDM2), which are significant targets in cancer therapy. nih.govnih.gov Molecular docking and subsequent MD simulations of brominated spirooxindole analogs have revealed that the bromine atom can participate in halogen bonding and enhance hydrophobic interactions within the binding pocket of a protein. nih.gov
In a hypothetical simulation of this compound with a protein kinase, the indole core could form hydrogen bonds with backbone residues in the hinge region, a common binding motif for kinase inhibitors. The oxane ring might occupy a hydrophobic pocket, while the bromo-substituent could form favorable contacts with nearby residues, thereby increasing the binding affinity and selectivity.
The following table outlines potential interactions and binding energies derived from analogous systems, providing a predictive model for the interaction of this compound with representative biological targets.
| Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | Leu83, Glu81, Asp145 |
| Murine Double Minute 2 (MDM2) | 1YCR | -7.9 | Leu54, Gly58, Val93 |
| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -9.1 | Met793, Leu718, Cys797 |
Note: This data is hypothetical and extrapolated from molecular docking and MD simulation studies of structurally related spirooxindole compounds. nih.govmdpi.comfrontiersin.org The binding affinities and interacting residues are illustrative of the potential interactions of the target compound.
These computational investigations, by providing a dynamic and energetic picture of molecular interactions, are crucial for the rational design of novel spirooxindole-based therapeutic agents.
Chemical Reactivity and Transformations of 7 Bromo 1h Spiro Indole 3,4 Oxane 2 One
Reactivity at the Bromo-Substituted Indole (B1671886) Moiety
The presence of a bromine atom at the C7 position of the oxindole (B195798) ring is a critical feature that enables numerous chemical transformations. This halogen atom serves as a versatile handle for introducing new functional groups and for the construction of more complex molecular architectures through various substitution and coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. masterorganicchemistry.comlibretexts.org In the context of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one, the bromine atom can potentially be displaced by a variety of nucleophiles. The feasibility of SNAr reactions on this substrate is influenced by the electronic properties of the oxindole ring system. masterorganicchemistry.com The presence of the electron-withdrawing carbonyl group of the lactam moiety, ortho and para to the bromine atom, can activate the ring towards nucleophilic attack. masterorganicchemistry.com
Typical nucleophiles that could be employed in SNAr reactions with this compound include alkoxides, thiolates, and amines. The reaction proceeds through an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. libretexts.org The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.com
It is important to note that the reaction conditions, such as the choice of solvent, base, and temperature, play a significant role in the outcome of these reactions. While direct experimental data on this compound is not extensively documented in publicly available literature, the principles of SNAr suggest that this pathway is a viable strategy for its functionalization. oup.comnih.gov
Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura) for Further Derivatization
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C7 position of this compound makes it an excellent substrate for a variety of these transformations, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govresearchgate.netnih.gov
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the bromo-spirooxindole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of biaryl structures. For instance, reacting this compound with various aryl or heteroaryl boronic acids could yield a library of C7-arylated spirooxindole derivatives. nih.gov
Heck Coupling: The Heck reaction would enable the introduction of alkenyl groups at the C7 position by reacting the bromo-spirooxindole with an alkene in the presence of a palladium catalyst and a base. researchgate.net
Sonogashira Coupling: This reaction would allow for the formation of a carbon-carbon triple bond by coupling the bromo-spirooxindole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.gov
These cross-coupling reactions are generally characterized by their mild reaction conditions and high functional group tolerance, making them highly suitable for the late-stage functionalization of complex molecules like this compound. nih.govresearchgate.net
Transformations Involving the Spiro[indole-3,4'-oxane]-2-one Core
The spirocyclic core of the molecule, which includes the oxane ring and the oxindole lactam, presents additional opportunities for chemical modification.
Ring-Opening and Ring-Expansion Reactions of the Oxane
The oxane ring, a six-membered cyclic ether, is generally stable but can undergo ring-opening reactions under specific conditions. For instance, treatment with strong acids in the presence of a nucleophile could lead to the cleavage of the ether linkage. The regioselectivity of such a reaction would depend on the reaction mechanism and the nature of the attacking nucleophile.
Ring-expansion reactions, while less common for simple oxanes, could potentially be explored through rearrangement pathways, possibly initiated by the formation of a reactive intermediate at a position adjacent to the ring oxygen.
Modification of the Oxindole Lactam Moiety
The lactam functionality within the oxindole ring system is another site for chemical modification. The nitrogen atom of the lactam can be deprotonated with a suitable base to form an amide anion, which can then be reacted with various electrophiles. This allows for N-alkylation, N-acylation, or N-arylation, providing access to a range of N-substituted spirooxindoles.
Furthermore, the carbonyl group of the lactam can undergo reactions typical of amides. For example, it can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride, which would transform the spiro[indole-3,4'-oxane]-2-one core into a spiro[indoline-3,4'-oxane] system.
Functional Group Interconversions and Derivatization Strategies
Beyond the primary reaction types discussed, various functional group interconversions can be envisioned for this compound. For example, the bromine atom can be converted to other functional groups. Lithiation of the C-Br bond followed by quenching with an electrophile would open up a vast array of synthetic possibilities.
A comprehensive derivatization strategy for this molecule could involve a multi-step approach. For instance, a Suzuki-Miyaura coupling at the C7 position could be followed by N-alkylation of the lactam and subsequent modification of the oxane ring. The orthogonality of these reactions would be key to the successful synthesis of a diverse library of novel compounds based on the this compound scaffold.
Table of Potential Reactions for this compound
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Nucleophilic Aromatic Substitution | NaOMe, MeOH, heat | 7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one |
| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, heat | 7-Phenyl-1H-spiro[indole-3,4'-oxane]-2-one |
| Heck Coupling | Styrene, Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, heat | 7-(2-Phenylvinyl)-1H-spiro[indole-3,4'-oxane]-2-one |
| Sonogashira Coupling | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, heat | 7-(2-Phenylethynyl)-1H-spiro[indole-3,4'-oxane]-2-one |
| N-Alkylation | NaH, MeI, THF | 7-Bromo-1-methyl-1H-spiro[indole-3,4'-oxane]-2-one |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one |
| 7-Phenyl-1H-spiro[indole-3,4'-oxane]-2-one |
| 7-(2-Phenylvinyl)-1H-spiro[indole-3,4'-oxane]-2-one |
| 7-(2-Phenylethynyl)-1H-spiro[indole-3,4'-oxane]-2-one |
| 7-Bromo-1-methyl-1H-spiro[indole-3,4'-oxane]-2-one |
Stereoselective Functionalization of the Spiro Center
The spirocyclic carbon at the C3 position of the indole core is a quaternary stereocenter, and its controlled functionalization is a key aspect in the synthesis of complex and biologically active molecules. Research in this area for structurally related spiro[4H-pyran-3,3′-oxindole] derivatives has demonstrated the feasibility of achieving high levels of stereoselectivity through various catalytic methods.
One of the prominent strategies for the stereoselective synthesis of the spiro[indole-oxane] scaffold is the use of organocatalyzed domino reactions. For instance, a three-component reaction involving isatins, malononitrile, and 1,3-dicarbonyl compounds can be catalyzed by cinchona alkaloid-derived thioureas to afford spiro[4H-pyran-3,3′-oxindole] derivatives in good yields and with high enantioselectivity. nih.gov The addition of water has been observed to significantly enhance the enantiomeric excess (ee) of the products in some cases. nih.gov
The general reaction scheme for such a transformation can be depicted as follows:
A representative scheme for the organocatalyzed stereoselective synthesis of a spiro[4H-pyran-3,3'-oxindole] system.
The stereochemical outcome of these reactions is highly dependent on the nature of the catalyst, the substituents on the reactants, and the reaction conditions. The bifunctional nature of the organocatalysts, often possessing both a Brønsted acid and a Lewis base moiety, plays a crucial role in orienting the substrates in the transition state to achieve high stereocontrol.
Detailed research findings on similar spiro[4H-pyran-3,3′-oxindole] systems have shown that various isatins with different substituents on the aromatic ring can be successfully employed, suggesting that a 7-bromo substituent would be well-tolerated in such reactions. The enantiomeric excesses achieved can be substantial, often reaching up to 87% ee under optimized conditions. nih.gov
Table 1: Examples of Stereoselective Synthesis of Spiro[4H-pyran-3,3'-oxindole] Derivatives
| Isatin (B1672199) Derivative | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| N-unsubstituted Isatin | Cinchonidine-derived thiourea | 85 | 75 |
| 5-Bromo-isatin | Cinchonidine-derived thiourea | 92 | 80 |
| N-methyl-isatin | Cinchonidine-derived thiourea | 71 | 65 |
Synthesis of Libraries of Analogues for SAR Studies
The spirooxindole scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. Consequently, the synthesis of libraries of analogues of compounds like this compound is a common strategy in drug discovery to perform structure-activity relationship (SAR) studies. These studies help in identifying the key structural features responsible for the biological activity and in optimizing lead compounds.
Multicomponent reactions (MCRs) are a particularly efficient tool for the rapid generation of molecular diversity and the construction of compound libraries. nih.gov The one-pot nature of MCRs, where three or more reactants are combined to form a product that contains substantial portions of all the reactants, allows for the creation of a large number of analogues by simply varying the starting materials.
For the synthesis of a library of this compound analogues, one could envision a three-component reaction employing a 7-bromoisatin (B152703) derivative, a suitable 1,3-dicarbonyl compound, and a source of cyanide, such as malononitrile. By systematically varying the substituents on the 1,3-dicarbonyl compound, a diverse library of spiro[indole-oxane] derivatives can be generated.
Table 2: Potential Variations for a Combinatorial Library of this compound Analogues
| Component | Variation |
|---|---|
| Isatin Core | 7-Bromo-1H-indole-2,3-dione |
| 1,3-Dicarbonyl Compound | Ethyl acetoacetate |
| Acetylacetone | |
| Dimethyl malonate | |
| Cyanide Source | Malononitrile |
| Ethyl cyanoacetate (B8463686) |
The resulting library of compounds can then be screened for biological activity, and the data can be used to establish SAR trends. For example, the effect of different substituents on the oxane ring on the biological activity can be systematically evaluated.
Regioselectivity and Stereoselectivity in New Reactions
The synthesis of the spiro[indole-oxane] core often proceeds through cascade or domino reactions where multiple bonds are formed in a single synthetic operation. The control of regioselectivity and stereoselectivity in these transformations is of paramount importance.
In the context of the three-component synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives, the reaction typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. The regioselectivity is determined by the initial Knoevenagel condensation between the isatin and the active methylene (B1212753) compound, followed by the Michael addition of the 1,3-dicarbonyl compound to the resulting ylidene-oxindole. The final cyclization then leads to the formation of the pyran ring.
The stereoselectivity of the reaction is established during the Michael addition and the subsequent cyclization step. The use of chiral catalysts, as discussed in section 4.3.1, can induce facial selectivity in the attack of the nucleophile on the electrophilic double bond of the ylidene-oxindole, leading to the formation of one enantiomer in excess. The relative stereochemistry of the substituents on the newly formed pyran ring is also controlled during this process.
Recent advances have also explored inverse-electron-demand Diels-Alder reactions to construct spirooxindole-pyran skeletons with high enantioselectivity. nih.gov These reactions involve the use of a bifunctional catalyst to control the cycloaddition between a β,γ-unsaturated pyrazole (B372694) amide and an isatin-derived oxodiene. nih.gov Such methodologies offer alternative and powerful approaches to control the regiochemistry and stereochemistry of the spiro[indole-oxane] framework.
The inherent reactivity of the 7-bromo-substituted indole ring also opens up possibilities for further regioselective transformations, such as palladium-catalyzed cross-coupling reactions, which could be employed to introduce further diversity into the molecular scaffold.
Structure Activity Relationship Sar Studies of 7 Bromo 1h Spiro Indole 3,4 Oxane 2 One Analogues
Design and Synthesis of Conformationally Restricted Analogues
The fundamental principle behind designing conformationally restricted analogues, such as those based on the 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one scaffold, is to lock the molecule into a specific three-dimensional orientation that is optimal for binding to a biological target. mdpi.com This rigidity minimizes the loss of conformational entropy upon binding, which can translate into enhanced potency. The spiro junction at the C3 position of the oxindole (B195798) is a defining feature that provides this structural constraint. mdpi.com
The synthesis of these complex molecules often involves multi-component reactions that allow for the construction of diverse and structurally intricate compounds in an efficient manner. nih.gov A common and powerful strategy for creating the spiropyrrolidinyl oxindole core, a close analogue to the spiro-oxane system, is the 1,3-dipolar cycloaddition reaction. nih.govnih.gov This method typically involves the in situ generation of an azomethine ylide from the reaction of an isatin (B1672199) derivative (the precursor to the oxindole ring) and an amino acid, which then reacts with a dipolarophile to form the spiro-heterocycle. nih.gov For the synthesis of spiro-oxane analogues, a formal [4+1] cycloaddition using a suitable enone component could be a viable route. beilstein-journals.org
Key synthetic approaches include:
Dianion Alkylation and Cyclization: This method can be used to construct the spirocyclic system by generating a dianion from a substituted oxindole precursor, followed by alkylation and subsequent cyclization to form the attached heterocyclic ring. nih.gov
Povarov Reaction: The inverse-electron-demand aza-Diels-Alder reaction can be employed to create spiro[indoline-quinoline] systems, demonstrating a pathway for fusing heterocyclic rings at the C3 position. nih.gov
Multi-component Domino Reactions: One-pot reactions involving an isatin, an amine, an activated alkyne, and an active methylene (B1212753) compound can efficiently generate highly functionalized spiro[indoline-pyridine] derivatives, a strategy adaptable for other heterocyclic systems. beilstein-journals.org
These synthetic strategies provide a toolbox for creating a library of this compound analogues with varied substituents on both the oxindole and oxane rings, enabling comprehensive SAR studies.
Impact of Substituent Effects on Molecular Recognition
The nature and position of substituents on the spirooxindole scaffold are critical determinants of biological activity. Modifications can influence the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which govern its interaction with a target protein. nih.gov
The presence and position of a halogen atom on the indole (B1671886) ring significantly modulate the activity of spirooxindole analogues. Halogens, particularly bromine, can alter the electronic distribution of the aromatic ring and participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket.
Studies on related indole compounds have shown that bromination can substantially increase biological potency compared to the unsubstituted parent molecule. mdpi.com The position of the bromine atom is also crucial; for instance, moving the bromine from the C7 to the C5 or C6 position can lead to different activity profiles due to altered electronic and steric environments. mdpi.com Research on various spirooxindole derivatives has highlighted that substitutions on the benzene (B151609) ring of the oxindole core are a key factor in their cytotoxic activity. nih.gov
The table below illustrates hypothetical activity data for analogues of this compound, demonstrating the impact of halogen type and position on inhibitory concentration (IC₅₀).
| Compound | Substituent (R) | Hypothetical IC₅₀ (µM) |
|---|---|---|
| 1 | 7-Br | 5.2 |
| 2 | 5-Br | 3.8 |
| 3 | 6-Cl | 7.1 |
| 4 | 5-F | 9.5 |
| 5 | H (Unsubstituted) | 15.0 |
This data is illustrative and based on general trends observed in related compound series.
Substituents on the oxane ring provide another avenue for optimizing molecular recognition. The oxane ring itself offers a heteroatom (oxygen) that can act as a hydrogen bond acceptor. Introducing substituents can add new interaction points, modify the molecule's solubility, and influence the conformational preference of the ring.
For example, adding a hydroxyl (-OH) group could introduce a potent hydrogen bond donor/acceptor, potentially forming a key interaction within a binding site. An alkyl or aryl group could engage in hydrophobic or π-stacking interactions, respectively. The stereochemistry of these substituents is also paramount, as biological targets are chiral, and different stereoisomers often exhibit vastly different activities.
The following table presents a hypothetical SAR for substitutions on the oxane ring of the this compound scaffold.
| Compound | Oxane Substituent (R') | Hypothetical IC₅₀ (µM) |
|---|---|---|
| 1 | H (Unsubstituted) | 5.2 |
| 6 | 2'-OH | 2.1 |
| 7 | 3'-Methyl | 6.8 |
| 8 | 2'-Phenyl | 3.5 |
| 9 | 3'-Carboxylic Acid | 10.4 |
This data is illustrative and based on established principles of medicinal chemistry.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For spirooxindole analogues, QSAR models can predict the activity of newly designed compounds and provide a deeper understanding of the structural features that drive potency. nih.gov
A typical QSAR study for this compound analogues would involve:
Data Set Generation: Synthesizing and testing a series of analogues with systematic variations.
Descriptor Calculation: Calculating various molecular descriptors for each analogue. These can be electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, van der Waals volume), hydrophobic (e.g., LogP), or topological.
Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build an equation that correlates the descriptors with the observed biological activity (e.g., pIC₅₀).
Model Validation: Rigorously validating the model to ensure its predictive power.
A resulting QSAR model might reveal, for example, that high activity is positively correlated with the hydrophobicity of the oxane ring substituent and negatively correlated with the steric bulk of the substituent at the C5 position of the indole ring. Such models are invaluable for prioritizing which new analogues to synthesize. nih.gov
Pharmacophore Elucidation for Targeted Interactions
A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. Elucidating the pharmacophore for this compound analogues helps in understanding the key interactions at the molecular level and can be used for virtual screening to identify new, structurally diverse compounds with the potential for similar activity. nih.govnih.gov
Based on the core structure, a hypothetical pharmacophore model for this class of compounds could include the following features:
One Hydrogen Bond Donor (HBD): The N-H group on the indole ring.
One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) of the oxindole lactam.
One Aromatic Ring (AR): The benzene portion of the indole nucleus.
One Halogen Bond Donor (HBD): The bromine atom at the C7 position.
One Hydrophobic Feature (HY): The aliphatic core of the oxane ring.
This model serves as a 3D query to search chemical databases for novel scaffolds that match these spatial and chemical requirements, guiding the discovery of next-generation agents. mdpi.com
Future Research Directions
Exploration of New Synthetic Methodologies for Accessing Diverse Analogs
The continued development of novel and efficient synthetic strategies is paramount for generating a wider array of analogs of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one. While methods like 1,3-dipolar cycloadditions and multicomponent reactions have been successful, future efforts should target greater structural diversity and complexity. nih.govresearchgate.net
Key areas for exploration include:
Asymmetric Catalysis: Developing new stereoselective methods is crucial, as the biological activity of spirooxindoles is often dependent on their specific stereochemistry. rsc.org
Novel Cycloaddition Reactions: Investigating different types of cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition, can provide access to new bicyclic and polycyclic spiro-fused systems. nih.gov
Green Synthesis Approaches: Employing environmentally benign methodologies, such as using green catalysts or microwave-assisted synthesis, can make the production of these compounds more efficient and sustainable. researchgate.netnih.gov
Diversity-Oriented Synthesis (DOS): Applying DOS strategies will enable the creation of libraries of structurally diverse spirooxindoles, moving beyond simple substituent changes to explore novel ring systems and skeletal frameworks.
| Synthetic Strategy | Description | Potential Outcome for Analog Synthesis |
| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. researchgate.netnih.gov | Rapid generation of a large library of diverse analogs with varying substituents. |
| 1,3-Dipolar Cycloaddition | A chemical reaction between a 1,3-dipole (e.g., an azomethine ylide) and a dipolarophile to form a five-membered ring. nih.govresearchgate.net | Access to spiro-pyrrolidinyl and other five-membered heterocyclic analogs. |
| Diels-Alder Reaction | A [4+2] cycloaddition reaction that forms a six-membered ring, useful for creating complex polycyclic structures. nih.gov | Generation of novel spiro-carbocyclic frameworks with defined stereochemistry. |
| Dianion Alkylation and Cyclization | A method involving the formation of a dianion followed by alkylation and subsequent cyclization to form the spirocyclic core. mdpi.com | Provides an efficient and scalable route to specific spiro[indoline-3,4'-piperidine] (B44651) analogs. |
Advanced Computational Studies for Predictive Modeling
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and activities of novel compounds before their synthesis. For this compound and its analogs, advanced computational studies can provide invaluable insights.
Future computational work should focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help predict the biological activity of unsynthesized analogs, guiding synthetic efforts toward more potent compounds. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can elucidate the binding modes of spirooxindole analogs with their biological targets, revealing key interactions and informing the design of next-generation inhibitors. frontiersin.org
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic properties and reactivity of the spirooxindole scaffold, aiding in the design of new synthetic reactions. mdpi.com
Virtual Screening: Employing structure-based and ligand-based virtual screening can efficiently identify promising lead compounds from large virtual libraries for further investigation. mdpi.com
| Computational Method | Application in Spirooxindole Research | Reference |
| QSAR | Predicting antiproliferative and antiviral properties of novel analogs. | nih.govresearchgate.net |
| Molecular Docking | Investigating binding interactions with targets like Mpro-SARS-CoV-2. | nih.gov |
| Molecular Dynamics | Assessing the stability and binding affinity of compounds to targets like MDM2 and CDK4. | frontiersin.org |
| DFT Calculations | Supporting observations of regio- and stereoselectivity in synthesis. | mdpi.com |
Integration with Fragment-Based Drug Discovery or Combinatorial Chemistry
The spirooxindole core is an excellent scaffold for both fragment-based drug discovery (FBDD) and combinatorial chemistry. nih.govnih.gov Its rigid, three-dimensional structure makes it an ideal starting point for building more complex molecules with high binding affinity and specificity.
Fragment-Based Drug Discovery (FBDD): Spirooxindole fragments can be screened against various biological targets to identify initial "hits." nih.gov These fragments can then be grown or linked to develop more potent lead compounds. The identification of spirooxindoles as privileged substructures derived from natural products supports their use in FBDD for discovering new anticancer agents. nih.gov
Combinatorial Chemistry: The suitability of spirooxindole synthesis via multicomponent reactions makes this scaffold highly amenable to combinatorial approaches. researchgate.net By systematically varying the building blocks used in these reactions, large libraries of diverse spirooxindoles can be rapidly synthesized and screened for biological activity, accelerating the discovery of new therapeutic agents.
Identification of Novel Biological Targets or Pathways
While spirooxindoles are known to interact with targets such as MDM2-p53, various kinases (EGFR, VEGFR-2, CDK2), and viral proteases, the full extent of their biological activity remains to be explored. mdpi.comnih.govfrontiersin.org A critical future direction is the identification of novel biological targets and pathways modulated by this compound and its derivatives.
Promising avenues for investigation include:
Phenotypic Screening: Unbiased screening of spirooxindole libraries in cell-based or whole-organism models can reveal unexpected therapeutic effects, leading to the discovery of new mechanisms of action.
Proteomics and Chemical Biology: Using techniques like affinity chromatography or activity-based protein profiling with spirooxindole-based probes can directly identify cellular binding partners.
Exploration of New Therapeutic Areas: Given their diverse activities, spirooxindoles should be investigated for potential applications beyond cancer and infectious diseases, such as in neurodegenerative disorders or inflammatory conditions. For instance, certain analogs have already been explored as ligands for serotonin (B10506) receptors (5-HT6R). mdpi.com
| Known Biological Target Class | Specific Examples | Reference |
| Oncoproteins/Tumor Suppressors | MDM2, p53 | mdpi.com |
| Kinases | EGFR, VEGFR-2, JAK-2, CDK-2, CDK4 | mdpi.comnih.govfrontiersin.org |
| Transcription Factors | STAT3 | mdpi.com |
| Viral Enzymes | SARS-CoV-2 Mpro | nih.gov |
| G-Protein Coupled Receptors | 5-HT6 Receptor | mdpi.com |
| Parasitic Enzymes | Cytochrome P450 CYP121 (M. tuberculosis) | nih.gov |
By pursuing these integrated research directions, the scientific community can unlock the full therapeutic potential of this compound and the broader class of spirooxindole compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
